Cas no 14410-98-1 (Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-)
14410-98-1 structure
Product Name:Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
CAS-Nr.:14410-98-1
MF:C27H39NO2
MW:409.604068040848
CID:196237
PubChem ID:197929
Update Time:2025-04-19
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- (3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[1,2,5,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-one
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydr
- Jervine, 4,5-didehydro-11-deoxo-3-deoxy-5,6-dihydro-3-oxo-
- (2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-Hexadecahydro-3',6',10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one
- DTXSID60162618
- Cyclopamine enone
- SCHEMBL10117597
- Veratraman-3-one, 4,5-didehydro-17,23-epoxy-5,6-dihydro-, (23beta)-
- 11-Deoxojervine-4-en-3-one
- 14410-98-1
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one, 1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-, (2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- 6SAN4U6HM2
- Spiro(9H-benzo(a)fluorene-9,2'(3'H)-furo(3,2-b)pyridin)-3(1H)-one, 2,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-
-
- Inchi: 1S/C27H39NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h12,15,17,20-21,23-25,28H,5-11,13-14H2,1-4H3/t15-,17+,20-,21-,23-,24+,25-,26-,27-/m0/s1
- InChI-Schlüssel: SKWIGGSUCKQTMK-XDDOBYEYSA-N
- Lächelt: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@@]21C(C)=C1C[C@@H]3[C@@]4(C)CCC(C=C4CC[C@H]3[C@@H]1CC2)=O
Berechnete Eigenschaften
- Genaue Masse: 409.29808
- Monoisotopenmasse: 409.29808
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 0
- Komplexität: 842
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.3
- XLogP3: 3.5
Experimentelle Eigenschaften
- Dichte: 1.13
- Siedepunkt: 554.6°Cat760mmHg
- Flammpunkt: 289.2°C
- Brechungsindex: 1.577
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
14410-98-1 (Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-) Verwandte Produkte
- 469-59-0(Jervine)
- 19773-24-1(Peimisine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz